1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride (CAS: 102839-64-5) is a heterocyclic aromatic compound featuring a pyrrolopyridine core substituted with a methyl group at the 1-position and an amine group at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol. The compound exhibits moderate water solubility due to its ionic hydrochloride form and is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of related bromo- and chloro-substituted derivatives .
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H |
InChI Key |
VSUPHMXLXWPLNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.
Chemical Reactions Analysis
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer activity. For instance, compounds targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A specific derivative demonstrated IC50 values of 7 to 712 nM against various FGFRs, indicating its potential as a lead compound for cancer therapy .
Neuroprotective Effects
Studies have suggested that pyrrolo[3,2-c]pyridine derivatives possess neuroprotective properties. These compounds have been evaluated for their efficacy in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
Case Study 1: FGFR Inhibition
A study focused on synthesizing a series of pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting FGFR signaling pathways in breast cancer. One derivative (compound 4h) was found to significantly reduce cell proliferation and induce apoptosis in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, a pyrrolo[3,2-c]pyridine derivative was administered to assess its protective effects against neuronal loss. Results indicated a marked improvement in cognitive function and a reduction in markers of oxidative stress compared to controls .
Mechanism of Action
The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
Example Compound :
- N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (Compound 4, )
- Molecular Formula : C₁₄H₁₄N₄O·HCl·H₂O
- Molecular Weight : 308.48 g/mol
- MP : 150–151°C
- Key Features :
- Pyrimidine ring (vs.
- Higher molecular weight and reduced solubility in organic solvents (TLC Rf = 0.33 in MeOH:CHCl₃) compared to the target compound .
Thieno[3,2-c]pyridin-4-amine Derivatives
Example Compound :
- N-(4-(Methylsulfonyl)phenyl)thieno[3,2-c]pyridin-4-amine (Compound 12, ) Molecular Formula: C₁₄H₁₃N₂O₂S Molecular Weight: 297.34 g/mol Key Features:
- Thiophene ring replaces pyrrole, reducing basicity and altering electronic properties.
- Synthesized at 120°C, indicating thermal stability comparable to the target compound .
Pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
Example Compound :
- 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride ()
- Molecular Formula : C₇H₉ClN₄
- Molecular Weight : 184.62 g/mol
- Purity : ≥95%
- Key Features :
- Pyrazole ring (vs. pyrrole) introduces adjacent nitrogen atoms, increasing polarity.
- Applications in pharmaceuticals and material science due to its versatility in synthesis .
Substituted Pyrrolo[3,2-c]pyridines
Example Compound :
- (7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl)-(3-chloro-phenyl)-amine (Compound 40, )
- Molecular Formula : C₁₄H₁₂BrClN₃
- Molecular Weight : 352.63 g/mol
- Key Features :
- Synthesized via palladium-catalyzed coupling, a method applicable to the target compound .
Comparative Data Table
*Estimated based on analogous compounds.
Key Findings and Implications
- Structural Impact on Solubility : The hydrochloride salt form of the target compound improves water solubility, critical for bioavailability in drug formulations. Pyrimidine derivatives (e.g., ) exhibit lower organic solubility due to increased polarity .
- Electronic Effects: Thieno[3,2-c]pyridines () and pyrazolo[4,3-c]pyridines () demonstrate how heteroatom placement alters electronic profiles, influencing receptor binding and metabolic stability.
- Synthetic Flexibility : Palladium-catalyzed methods () enable diverse substitutions on the pyrrolopyridine core, facilitating tailored modifications for specific applications .
Biological Activity
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride (CAS No. 102839-64-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities, supported by relevant research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds similar to 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine | MDA-MB453 | 29.1 | |
| 1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine | MCF-7 | 15.3 |
These findings suggest that modifications in the molecular structure can significantly influence the anticancer efficacy of these compounds.
Antibacterial Activity
The antibacterial properties of pyrrolo derivatives have also been investigated. For example, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant potency:
These results position 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride as a candidate for further development in antibacterial therapies.
Antiviral Activity
Research has indicated potential antiviral effects against various viruses. The compound's structural analogs were evaluated for their ability to inhibit viral replication:
These findings underscore the therapeutic promise of this compound in treating viral infections.
Anti-inflammatory Activity
Pyrrolo derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases:
This inhibition rate suggests that the compound could be beneficial in managing conditions characterized by inflammation.
Case Studies
A notable study explored the use of pyrrolo derivatives in models of autoimmune disorders and inflammatory diseases. The research indicated that these compounds could modulate immune responses effectively:
"Pyrrolo[3,2-c]pyridine derivatives demonstrate significant potential in treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus."
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride?
Answer:
The compound can be synthesized via acid-mediated nucleophilic substitution using a pyrrolo-pyridine scaffold. A general protocol involves:
- Step 1: Reacting a chloro-substituted precursor (e.g., 4-chloro-pyrrolo[3,2-c]pyridine) with methylamine in isopropanol under reflux (12–48 hours), with catalytic HCl to drive the reaction .
- Step 2: Precipitation by adding water, followed by filtration and recrystallization (e.g., methanol) to isolate the free base.
- Step 3: Conversion to the hydrochloride salt by treating the free base with HCl in ethanol, then drying under reduced pressure .
Key Parameters: - Yields: Vary between 16–94% depending on substituent steric/electronic effects .
- Optimization: Adjust reaction time and amine equivalents (typically 3 equiv.) for improved efficiency.
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Analytical Workflow:
- 1H/13C NMR: Confirm substitution patterns and salt formation. For example, expect downfield shifts for the NH proton (~δ 9–11 ppm) and aromatic protons (δ 6–8 ppm) .
- HRMS (APCI): Verify molecular weight (e.g., calculated for free base: C8H10N4, [M+H]+ = 163.0984) .
- Elemental Analysis: Validate chloride content (e.g., ~12.19% Cl in hydrochloride salts) .
- HPLC: Assess purity (≥98%) using C18 columns with methanol/water gradients .
Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?
Answer:
Contradictions often arise from solubility differences (free base vs. hydrochloride) or assay variability . Mitigation strategies:
- Standardize Salt Forms: Use hydrochloride salts for consistent solubility in aqueous buffers .
- Control Experiments: Include reference inhibitors (e.g., BTK inhibitors for kinase studies) to calibrate activity .
- SAR Analysis: Systematically modify substituents (e.g., methyl groups, halogenation) to isolate structural contributors to activity .
Example: In BTK inhibitor studies, fluorophenyl analogs showed 10-fold higher activity than unsubstituted derivatives, highlighting substituent impact .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR Design Principles:
- Core Modifications: Compare pyrrolo[3,2-c]pyridine with pyrazolo[3,4-c]pyridine analogs to assess scaffold rigidity effects .
- Substituent Screening: Test methyl, chloro, and fluoro groups at positions 1, 3, and 6 to map steric/electronic requirements .
- Pharmacokinetic Profiling: Measure logP (e.g., via shake-flask method) and metabolic stability (microsomal assays) to link structure to ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
